molecular formula C5H8N4O3 B14462600 Glycoluril-formaldehyde CAS No. 36833-16-6

Glycoluril-formaldehyde

Cat. No.: B14462600
CAS No.: 36833-16-6
M. Wt: 172.14 g/mol
InChI Key: NGFUWANGZFFYHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycoluril-formaldehyde typically involves the condensation of glycoluril with formaldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures, around 95°C, using catalysts such as hydrochloric acid or phosphoric acid . The process can be completed in less than 25 minutes with high yields, making it efficient for industrial production .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Glycoluril-formaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

    Tetramethylol glycoluril: Formed by the reaction with excess formaldehyde.

    Tetraacetylglycoluril: Formed by the reaction with acetic anhydride.

    Dinitroglycoluril and tetranitroglycoluril: Formed by the reaction with nitrating acids.

Scientific Research Applications

Glycoluril-formaldehyde resins are cross-linkable aminoplasts formed through the reaction of glycoluril and formaldehyde . These resins are utilized across various applications due to their unique chemical properties .

Scientific Research Applications

This compound resins have applications in scientific research, particularly in the synthesis of new materials and the modification of existing ones .

  • Synthesis of Glycoluril-Melamine-Formaldehyde (GUMEFA) Resins Glycoluril is used in the preparation of a complex involving melamine (GU-ME) . The polymer GUMEFA is derived from the GU-ME complex, using hydroxyethylidene diphosphonic acid (HEDP) as a sustainable plasticizer .
  • Cross-Linking Agent Glycoluril is a promising cross-linking agent in polycondensation reactions involving formaldehyde-containing resins .

Impact on Concrete Bond Strength

The bond strength of repaired concrete can be improved using this compound resins .

  • Tensile Strength A 3% addition of glycoluril with a grid pattern exhibits higher tensile strength compared to other specimens across all concrete ages .
  • Surface Roughness Increased surface roughness and glycoluril content enhance bond strength, with a grid pattern in the concrete interface resulting in a significant rise in bond strength .

Glycoluril Resin Preparation Method

The preparation method of glycoluril resin involves reacting glycoluril with hydroxyl acetaldehyde to obtain hydroxymethylation glycoluril with eight degrees of functionality, followed by methylation to obtain methanol etherification glycoluril resin with eight degrees of functionality .

  • The degree of functionality of the glycoluril resin is increased from four to eight to increase the cross-linking number of the glycoluril resin and the cross-linking efficiency of the glycoluril resin as cross-linking agent can be prominently improved .
  • The preparation method has a simple operation process and low synthesis temperature and washes reaction products with little water to remove salt which is introduced for adjusting the pH value to improve the purity of the products .

Mechanism of Action

The mechanism of action of glycoluril-formaldehyde involves the formation of stable host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules, protecting them from degradation and facilitating their targeted delivery. The molecular targets and pathways involved in its action include hydrogen bonding, π–π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Glycoluril-formaldehyde is unique compared to other similar compounds due to its high stability and versatility. Similar compounds include:

Properties

CAS No.

36833-16-6

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde

InChI

InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2

InChI Key

NGFUWANGZFFYHK-UHFFFAOYSA-N

Canonical SMILES

C=O.C12C(NC(=O)N1)NC(=O)N2

Related CAS

36833-16-6
68036-98-6

Origin of Product

United States

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